molecular formula C20H17FN2O6S B2638685 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-19-7

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2638685
CAS No.: 900008-19-7
M. Wt: 432.42
InChI Key: ZUDRCLKCZFWOHB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a tosyloxy group, and an ethyl ester moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.

    Tosyloxy Group Addition: The tosyloxy group is introduced through a tosylation reaction using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. For instance, it may inhibit the activity of kinases or phosphatases, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tosyloxy group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-4-13(2)5-11-16)12-18(24)23(22-19)15-8-6-14(21)7-9-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRCLKCZFWOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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